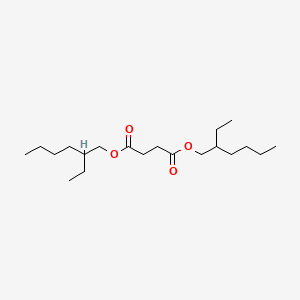

Bis(2-ethylhexyl) succinate

Cat. No. B1582382

Key on ui cas rn:

2915-57-3

M. Wt: 342.5 g/mol

InChI Key: WMNULTDOANGXRT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08722813B2

Procedure details

A four-necked flask (equipped with a stirrer, a thermometer, a Dean-Stark apparatus, and a nitrogen gas inlet tube) was charged with 2515 g (19.3 mol) of 2-ethylhexanol (manufactured by KANTO CHEMICAL CO., LTD.), 877 g (7.43 mol) of succinic acid (manufactured by Wako Pure Chemical Industries, Ltd.), and 14.1 g (0.0742 mol) of paratoluenesulfonic acid monohydrate (manufactured by Wako Pure Chemical Industries, Ltd.), and the contents were allowed to react from a state of a pressure of 16 kPa and 80° C. to a state of a pressure of 12 kPa and 90° C. over 7 hours to distill off water. Thereafter, 32 g of KYOWAAD 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo. A four-neck flask (equipped with a stirrer, a thermometer, a distillation tube, and a nitrogen gas inlet tube) was charged with the filtrate, and the residual 2-ethylhexanol was distilled off by allowing the contents to react from a state of a pressure of 0.7 kPa and 95° C. to a state of a pressure 0.5 kPa and 185° C. Thereafter, 16 g of KYOWAAD 500SH was again added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo, to provide bis(2-ethylhexyl) succinate. Next, a four-necked flask (equipped with a stirrer, a thermometer, a dropping funnel, a distillation tube, and a nitrogen gas inlet tube) was charged with 467 g (1.36 mol) of the bis(2-ethylhexyl) succinate obtained, 250 g (2.36 mol) of diethylene glycol, and 2.2 g of a methanol solution containing 28% by weight of sodium methoxide (sodium methoxide: 0.011 mol) as a catalyst, and 2-ethylhexanol formed by the reaction was distilled off by allowing the contents to react at 110° C. while gradually dropping the pressure from 2.7 kPa to 0.9 kPa over 45 minutes. The residue was cooled to 80° C., thereafter 1953 g (5.70 mol) of bis(2-ethylhexyl) succinate and 5.0 g of a methanol solution containing 28% by weight of sodium methoxide (sodium methoxide: 0.026 mol) were again added thereto, and the pressure was gradually dropped while increasing the temperature, from a state of 110° C. and 0.8 kPa to a state of 158° C. and 0.4 kPa over 5.5 hours, to distill off 2-ethylhexanol formed by the reaction. The residue was then cooled to 80° C., and 10.5 g of KYOWAAD 600S (manufactured by Kyowa Chemical Industry Co., Ltd.) was added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo. The residual bis(2-ethylhexyl) succinate was distilled off from the filtrate by gradually dropping the pressure while increasing the temperature, from a state of 178° C. and 0.3 kPa to a state of 220° C. and 0.1 kPa over 4.5 hours, to provide a yellow liquid (ester compound I) at an ambient temperature. The amount of the catalyst used was 0.53 mol per 100 mol of the dicarboxylic acid ester.

[Compound]

Name

monohydrate

Quantity

14.1 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[C:10]([OH:17])(=[O:16])[CH2:11][CH2:12][C:13]([OH:15])=O>>[C:10]([O:17][CH2:4][CH:3]([CH2:1][CH3:2])[CH2:6][CH2:7][CH2:8][CH3:9])(=[O:16])[CH2:11][CH2:12][C:13]([O:5][CH2:4][CH:3]([CH2:1][CH3:2])[CH2:6][CH2:7][CH2:8][CH3:9])=[O:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2515 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(CO)CCCC

|

|

Name

|

|

|

Quantity

|

877 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

[Compound]

|

Name

|

monohydrate

|

|

Quantity

|

14.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A four-necked flask (equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react from a state of a pressure of 16 kPa and 80° C. to a state of a pressure of 12 kPa and 90° C. over 7 hours

|

|

Duration

|

7 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, 32 g of KYOWAAD 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A four-neck flask (equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a thermometer, a distillation tube, and a nitrogen gas inlet tube) was charged with the filtrate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residual 2-ethylhexanol was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react from a state of a pressure of 0.7 kPa and 95° C. to a state of a pressure 0.5 kPa and 185° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, 16 g of KYOWAAD 500SH was again added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered in vacuo

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)OCC(CCCC)CC)(=O)OCC(CCCC)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |